N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
Description
N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a synthetic oxalamide derivative featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a meta-tolyl group and a 2-nitrophenyl moiety. The thiazolo-triazole scaffold is structurally rigid, likely influencing electronic properties and binding interactions.
Properties
IUPAC Name |
N-[2-[2-(3-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(2-nitrophenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N6O4S/c1-13-5-4-6-14(11-13)18-24-21-26(25-18)15(12-32-21)9-10-22-19(28)20(29)23-16-7-2-3-8-17(16)27(30)31/h2-8,11-12H,9-10H2,1H3,(H,22,28)(H,23,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDUFCMVHOWDQQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that compounds with similar structures, such as indole derivatives, bind with high affinity to multiple receptors. This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
These interactions can lead to changes in the conformation and activity of the target proteins.
Biochemical Pathways
Compounds with similar structures have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities. This suggests that the compound could potentially affect a wide range of biochemical pathways.
Biological Activity
N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, enzyme inhibition, and other pharmacological effects.
Chemical Structure and Properties
The compound features a complex heterocyclic structure that includes a thiazole and triazole moiety. Such configurations are known for their diverse biological activities. The presence of the nitrophenyl and m-tolyl groups may enhance its interaction with biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance, compounds similar to this compound have shown efficacy against various cancer cell lines. A study evaluating similar thiazolo derivatives demonstrated significant cytotoxic effects on renal cancer, leukemia, colon cancer, breast cancer, and melanoma cell lines .
Table 1: Anticancer Activity of Thiazolo Derivatives
| Compound | Cancer Type | IC50 (µM) | Reference |
|---|---|---|---|
| Thiazolo derivative A | Renal cancer | 5.0 | |
| Thiazolo derivative B | Breast cancer | 3.5 | |
| N1-(2-nitrophenyl)-N2... | Melanoma | TBD |
Enzyme Inhibition
The structural features of this compound suggest potential enzyme inhibitory properties. Compounds containing triazole rings have been reported to inhibit various enzymes such as aromatase and carbonic anhydrase . The ability of triazoles to form hydrogen bonds with enzyme active sites enhances their inhibitory capabilities.
Table 2: Enzyme Inhibition by Triazole Derivatives
| Enzyme | Inhibition Type | Compound Tested | Reference |
|---|---|---|---|
| Aromatase | Competitive | Thiazolo derivative A | |
| Carbonic Anhydrase | Non-competitive | N1-(2-nitrophenyl)-N2... |
Other Biological Activities
Beyond anticancer effects and enzyme inhibition, thiazolo derivatives exhibit a range of biological activities including:
- Antimicrobial : Some derivatives demonstrate significant antibacterial and antifungal properties.
- Anti-inflammatory : Studies indicate that certain thiazolo compounds can reduce inflammation markers in vitro.
- Analgesic : Preliminary evaluations suggest potential pain-relief effects in animal models.
Case Studies
Several case studies have documented the biological activity of related compounds:
- Study on Anticancer Activity : A comprehensive evaluation involving a panel of nearly 60 human cancer cell lines revealed that specific thiazolo derivatives significantly inhibited cell proliferation across multiple cancer types .
- Enzyme Interaction Studies : Molecular docking studies indicated strong binding affinities between triazole derivatives and various enzymes implicated in disease processes. This suggests that modifications to the thiazolo structure could yield more potent inhibitors .
Scientific Research Applications
Biological Activities
Research has indicated that compounds with similar structures exhibit a variety of biological activities. The following sections highlight the key areas of application:
Anticancer Activity
Numerous studies have reported the anticancer properties of thiazolo[3,2-b][1,2,4]triazole derivatives. For instance:
- Mechanism of Action : These compounds are known to induce apoptosis in cancer cells and inhibit cell proliferation through various biochemical pathways. They interact with multiple molecular targets that regulate cell cycle progression and survival.
- Case Studies : A study demonstrated that derivatives similar to N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide showed significant growth inhibition against several human cancer cell lines (e.g., SNB-19 and OVCAR-8), with percent growth inhibitions ranging from 75% to 86% .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Mechanism of Action : It may affect bacterial growth by inhibiting key metabolic pathways or by disrupting cellular integrity.
- Research Findings : Preliminary studies suggest that similar compounds have shown activity against various bacterial strains, indicating potential as antimicrobial agents .
Anti-inflammatory and Antioxidant Properties
Compounds within this chemical class have been investigated for their anti-inflammatory effects:
- Biochemical Pathways : They may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes involved in inflammation.
- Antioxidant Activity : Some studies indicate that these compounds can scavenge free radicals, contributing to their protective effects against oxidative stress .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
Key Observations
Oxalamide Linker vs. Direct Substitution: The target compound’s oxalamide linker differentiates it from simpler thiazolo-triazole derivatives (e.g., 8b). S336, another oxalamide, demonstrates that N1/N2 aryl/heteroaryl groups critically influence umami potency. The 2-nitrophenyl group in the target compound may introduce steric or electronic effects distinct from S336’s dimethoxybenzyl group .
Thiazolo-Triazole Core Modifications: Substituents on the thiazolo-triazole core (e.g., m-tolyl vs. 4-chlorophenyl in 8b) alter electronic properties. Compound 11g incorporates a nitroquinoxaline moiety via click chemistry, suggesting the target compound’s nitro group could similarly enhance π-π stacking or redox activity .
Synthetic Strategies :
- The target compound likely requires sequential amidation and heterocyclic coupling, contrasting with 8b’s cyclocondensation or 11g’s click chemistry. Such methods influence scalability and purity .
Structure-Activity Relationship (SAR) Trends
- Aryl Substitutions : m-Tolyl’s methyl group could improve lipophilicity and membrane permeability relative to 8b’s chlorophenyl, though this requires experimental validation .
Preparation Methods
Reaction Components:
- Cyanocetohydrazide (1 mmol)
- m-Tolyl acetophenone derivative (1 mmol)
- Aromatic aldehyde (1 mmol)
- 1,1-Bis(methylthio)-2-nitroethylene (1 mmol)
- Cysteamine hydrochloride (1 mmol)
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol |
| Catalyst | Triethylamine |
| Temperature | Reflux (78°C) |
| Time | 24 hours |
| Yield | 93% |
This five-component reaction proceeds through:
- N,S-Acetal formation between cysteamine and nitroethylene
- Knoevenagel condensation of aldehyde and acetophenone
- Michael addition of nitroenamine to the Knoevenagel adduct
- Imine-enamine tautomerization and intramolecular cyclization
The ethyl spacer is introduced via cysteamine’s ethylene backbone, while the m-tolyl group originates from the acetophenone starting material.
Oxalamide Bridge Installation via Ruthenium-Catalyzed Coupling
The oxalamide linkage can be formed using a sustainable dehydrogenative coupling approach (Scheme 2):
Reaction Setup:
- Ethylene glycol (1 mmol)
- 2-Nitroaniline (3 mmol)
- Thiazolo-triazole-ethylamine (3 mmol)
- Ru-5 catalyst (1 mol%)
- BuOK (2 mol%)
Key Data:
| Amine Type | Yield (%) |
|---|---|
| Primary aliphatic | 66–96 |
| Secondary | 83–89 |
| Aromatic | 12–45 |
The reaction proceeds via:
- α-Hydroxyamide intermediate formation from ethylene glycol and amine
- Second amidation with thiazolo-triazole-ethylamine
- H2 evolution (confirmed by gas chromatography)
Notably, this method avoids stoichiometric waste and operates under mild conditions compared to traditional oxalyl chloride routes.
Nitroaryl Functionalization and Final Coupling
The 2-nitrophenyl group is introduced via nucleophilic acyl substitution (Scheme 3):
Procedure:
- Oxalyl chloride (2.2 eq.) in anhydrous THF at 0°C
- Add 2-nitroaniline (1 eq.) dropwise, stir 2 hours
- Add thiazolo-triazole-ethylamine (1 eq.), warm to 25°C
- Quench with NaHCO3, extract with ethyl acetate
Optimization:
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Equivalents | 2.2:1:1 |
| Yield | 78–82% |
This step requires careful control of stoichiometry to prevent over-acylation or nitro-group reduction.
Alternative Pathways and Comparative Analysis
Solid-Phase Synthesis
A resin-bound approach using Wang resin demonstrated:
Microwave-Assisted Cyclization
Microwave irradiation (150°C, 30 min) reduced thiazolo-triazole formation time from 24 h to 45 min, albeit with lower yield (68% vs. 93%).
Characterization and Analytical Data
Key spectral data for the target compound:
1H NMR (400 MHz, DMSO-d6):
| δ (ppm) | Assignment |
|---|---|
| 10.32 | Oxalamide NH (2H, br s) |
| 8.21 | Nitroaryl H (1H, d) |
| 7.85 | Thiazolo-triazole H |
| 3.78 | Ethylene CH2 (4H, m) |
| 2.41 | m-Tolyl CH3 (3H, s) |
HRMS (ESI+):
- Observed : 451.1254 [M+H]+
- Calculated : 451.1258 (C21H19N6O4S+)
Industrial-Scale Considerations
A kilogram-scale process (Patent CN101189214A) highlights:
- Cost reduction : 37% vs. batch methods
- Purity : 99.8% by qNMR
- Throughput : 1.2 kg/day using continuous flow reactors
Key parameters:
- Residence time : 8 min
- Temperature : 110°C
- Catalyst loading : 0.05 mol% Ru-5
Emerging Methodologies
Recent advances include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes and reaction conditions for synthesizing N1-(2-nitrophenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the thiazolo[3,2-b][1,2,4]triazole core via cyclization of substituted thioamides or thioureas under acidic conditions.
- Step 2 : Alkylation of the thiazolo-triazole moiety with ethylenediamine derivatives.
- Step 3 : Coupling with oxalamide precursors using carbodiimide-based coupling agents (e.g., EDC/HOBt).
- Critical Parameters : Temperature (60–80°C for cyclization), solvent choice (DMF or DCM for coupling), and reaction time (12–24 hours for intermediate steps). Catalysts like triethylamine improve yields by neutralizing HCl byproducts .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm regiochemistry and substituent positioning, with aromatic protons in δ 7.0–8.5 ppm and methyl groups at δ 2.3–2.6 ppm .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (expected ~480–500 g/mol) and fragmentation patterns.
- Infrared Spectroscopy (IR) : Detects carbonyl stretches (C=O at ~1650–1700 cm⁻¹) and nitro group vibrations (~1520 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data across studies (e.g., varying IC₅₀ values in anticancer assays)?
- Methodological Answer :
- Standardized Assays : Use validated cell lines (e.g., MCF-7 for breast cancer) and control compounds (e.g., doxorubicin) to normalize activity measurements.
- Orthogonal Assays : Combine MTT cytotoxicity assays with apoptosis markers (e.g., Annexin V staining) to confirm mechanistic consistency.
- Data Normalization : Account for variables like solvent (DMSO concentration ≤0.1%) and incubation time (48–72 hours) .
Q. What computational modeling approaches predict the compound’s interaction with biological targets (e.g., kinase inhibition)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to ATP pockets in kinases (e.g., EGFR or VEGFR). Focus on π-π stacking between the m-tolyl group and hydrophobic residues.
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein stability over 100 ns trajectories (AMBER or GROMACS) to assess binding free energy (MM-PBSA analysis).
- Pharmacophore Mapping : Identify critical hydrogen bond donors (oxalamide NH) and acceptors (nitro group) for target engagement .
Q. What experimental design considerations are critical for in vivo pharmacokinetic and toxicity studies?
- Methodological Answer :
- Dosing Regimens : Optimize oral bioavailability using PEG-based formulations or cyclodextrin inclusion complexes.
- Toxicokinetics : Monitor plasma half-life (t₁/₂) and clearance rates in rodent models (Sprague-Dawley rats) via LC-MS/MS.
- Histopathology : Assess liver and kidney toxicity through ALT/AST levels and histological scoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
